Chlorthal-monomethyl

Description

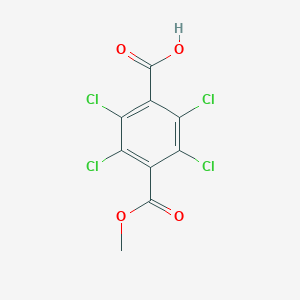

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetrachloro-4-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl4O4/c1-17-9(16)3-6(12)4(10)2(8(14)15)5(11)7(3)13/h1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXINVWXSZUQKSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041782 | |

| Record name | Chlorthal-monomethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887-54-7 | |

| Record name | Chlorthal monomethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorthal-monomethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000887547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorthal-monomethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLORTHAL-MONOMETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6HBK8R8KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Fate and Transport of Chlorthal Monomethyl

Formation Pathways and Degradation Kinetics in Environmental Matrices

Chlorthal-monomethyl is not applied directly to the environment but is formed from the breakdown of its parent compound, chlorthal-dimethyl (B1668884). ca.gov Its subsequent degradation is a crucial factor in its environmental persistence.

Aerobic and Anaerobic Soil Metabolism

The primary pathway for the formation of this compound in soil is through the microbial degradation of chlorthal-dimethyl. This process involves the successive hydrolysis of the two ester linkages of DCPA. The first hydrolysis step results in the formation of this compound (MTP). wikipedia.org This is followed by a second hydrolysis, which transforms MTP into tetrachloroterephthalic acid (TPA), the terminal degradate. ca.govwikipedia.org

Biodegradation is the main route of dissipation for DCPA in soil. ca.gov This process is influenced by environmental conditions such as temperature and moisture, with warmer and wetter conditions enhancing the rate of degradation. ca.gov Under aerobic (oxygen-present) conditions, this compound is considered a short-lived intermediate metabolite. publications.gc.ca In aerobic soil metabolism studies, MTP reached a maximum of 16% of the applied radioactivity of the parent compound, DCPA. regulations.gov One study reported a half-life for this compound of 2.8 days, while another observed a half-life ranging from 1 to 14 days in sandy loam soil under aerobic conditions. ca.govregulations.gov

Table 1: Aerobic and Anaerobic Soil Metabolism of this compound

| Parameter | Finding | Source(s) |

|---|---|---|

| Formation | Primary intermediate in the microbial degradation of chlorthal-dimethyl (DCPA). | ca.govwikipedia.org |

| Maximum Formation (Aerobic) | Reached a maximum of 16% of applied DCPA radioactivity. | regulations.gov |

| Maximum Formation (Anaerobic) | Less than 10% of applied DCPA radioactivity. | publications.gc.ca |

| Aerobic Half-Life | 2.8 days; 1-14 days in sandy loam soil. | ca.govregulations.gov |

| Terminal Degradate | Tetrachloroterephthalic acid (TPA). | ca.govwikipedia.org |

Hydrolytic Degradation Processes

While biodegradation is the primary degradation pathway for chlorthal-dimethyl and its metabolites, the role of direct hydrolytic degradation of this compound is less defined in the available literature. The parent compound, chlorthal-dimethyl, is noted to be stable to hydrolysis. publications.gc.ca The degradation of DCPA to MTP and then to TPA is described as a successive hydrolysis of the ester linkages, a process primarily mediated by microbial activity in the soil. wikipedia.org

Environmental Distribution and Occurrence Studies

As a mobile and water-soluble compound, this compound has been the subject of environmental monitoring studies, particularly in groundwater.

Groundwater Contamination and Detection Trends

This compound has been detected in groundwater as a result of the agricultural use of its parent compound, DCPA. ca.gov Its detection is often associated with the presence of its more persistent degradation product, TPA. ca.gov

A 2021 study by the California Department of Pesticide Regulation (DPR) monitored groundwater for DCPA and its degradates. ca.gov In this study, this compound was detected in five wells, with concentrations ranging from 0.056 to 0.13 parts per billion (ppb). ca.gov The parent compound, DCPA, was not detected above its reporting limit. ca.gov The study also found that MTP was only detected in groundwater samples that also had relatively high levels of TPA. ca.govca.gov In the United States, monitoring of public water systems has shown that combined TPA and MTP have been detected at the health reference level in a small percentage of small systems. epa.gov

Presence in Surface Water and Soil Ecosystems

While groundwater has been a primary focus, the potential for this compound to be present in surface water and soil is recognized. As an intermediate in the degradation of DCPA in soil, its presence in this matrix is a given, although it is transient. publications.gc.ca Its high mobility suggests a potential to move from soil into surface water through runoff. epa.gov The United States Geological Survey's (USGS) National Water Quality Assessment (NAWQA) program has monitored for DCPA's mono-acid degradate in ambient surface water. epa.gov In agricultural areas, the maximum detected concentration was 0.430 µg/L. epa.gov

Table 2: Detection of this compound in Environmental Samples

| Environmental Matrix | Location/Study | Concentration Range | Source(s) |

|---|---|---|---|

| Groundwater | California (DPR Study 300) | 0.056 - 0.13 ppb | ca.gov |

| Groundwater | Modeled EEC (Canadian assessment) | 55 µg/L (combined with DCPA) | publications.gc.ca |

| Surface Water | USGS NAWQA (Agricultural Areas) | Max: 0.430 µg/L | epa.gov |

Environmental Persistence and Mobility Assessment

The environmental persistence of this compound is considered to be low due to its rapid degradation to TPA. publications.gc.caregulations.gov Its short half-life in soil, reported to be as low as 2.8 days, supports this assessment. ca.gov

In contrast to its low persistence, this compound is considered to be highly mobile in soil. publications.gc.ca This is supported by its reported soil organic carbon-water (B12546825) partition coefficient (Koc) values, which range from 16 to 44 mL/g. publications.gc.ca A low Koc value indicates a weak adsorption to soil particles and a higher potential for movement through the soil profile and leaching into groundwater. chemsafetypro.comchemsafetypro.com The high water solubility of MTP, reported as 3,000 mg/L at 20°C, further contributes to its mobility in the environment. ca.gov

Table 3: Physicochemical Properties Influencing Environmental Fate of this compound

| Property | Value | Implication for Environmental Fate | Source(s) |

|---|---|---|---|

| Water Solubility | 3,000 mg/L at 20°C | High, contributes to mobility | ca.gov |

| Log Kow | 3.45 (modeled) | Moderate potential for bioaccumulation | ca.gov |

| Vapor Pressure | 1.53 x 10⁻⁶ mm Hg (modeled) | Low volatility | ca.gov |

| Henry's Law Constant | 3.22 x 10⁻¹⁰ atm-m³/mole (modeled) | Low potential for volatilization from water | ca.gov |

| Soil Adsorption Coefficient (Koc) | 16 - 44 mL/g | High mobility in soil | publications.gc.ca |

Toxicological and Biological Research Pertaining to Chlorthal Monomethyl

Assessment of Current Toxicological Data Landscape and Identified Gaps

The toxicological database for chlorthal-monomethyl (MTP), a primary metabolite of the herbicide chlorthal-dimethyl (B1668884), is notably limited. ca.govepa.gov This scarcity of direct research necessitates a heavy reliance on data from its parent compound and its terminal degradate to infer potential health effects.

Limitations of Direct this compound Toxicological Studies

Direct toxicological studies on this compound are sparse. The available data is insufficient to independently determine its toxicity profile or to establish health-based guidance values. ca.govepa.gov The U.S. Environmental Protection Agency (EPA) has noted that currently, no toxicological studies are available to assess the full range of toxicological effects of MTP. epa.gov The existing database for MTP primarily consists of a 28-day study and a single mutagenicity study, which are considered too limited to make comprehensive findings. ca.gov

Extrapolation and Read-Across from Parent Compound (Chlorthal-dimethyl) and Terminal Degradate (Tetrachloroterephthalic Acid) Data

Due to the lack of direct data, regulatory assessments often employ a read-across approach, extrapolating information from the parent compound, chlorthal-dimethyl (also known as DCPA), and the terminal degradate, tetrachloroterephthalic acid (TPA). ca.govepa.gov Chlorthal-dimethyl has a more extensive toxicological profile, and since MTP is a major metabolite, this data is considered relevant. federalregister.govnih.gov In animal and human metabolism studies, chlorthal-dimethyl is hydrolyzed to MTP and then to TPA. nih.govpesticidereform.org

This read-across approach is supported by the structural similarities between the compounds and their metabolic relationship. ca.gov However, it is also acknowledged that there are differences in their physical and chemical properties, such as water solubility, which may influence their toxicokinetics and toxicological effects. ca.gov The EPA has used data from chlorthal-dimethyl and TPA to inform its risk assessments for MTP. epa.gov

Investigations into Genotoxicity and Mutagenicity

The genotoxic and mutagenic potential of this compound has been a subject of limited investigation. While direct studies on MTP are scarce, the available information, primarily from read-across approaches, provides some insight.

A mutagenicity study has been conducted on MTP, which did not indicate a concern. regulations.gov Furthermore, studies on the parent compound, chlorthal-dimethyl, have generally shown it to be non-mutagenic. ca.gov TPA, the terminal degradate, has also been found to be non-mutagenic in a battery of tests, including the Ames assay and an in vivo mouse micronucleus assay. ca.govmichigan.govepa.gov Given that neither the parent compound nor the final degradate demonstrates mutagenic properties, it is often inferred that MTP is also unlikely to be a mutagen. federalregister.gov However, one mouse micronucleus test with chlorthal-dimethyl did show a possible weak clastogenic effect at a very high dose. pesticidereform.org

Table 1: Summary of Genotoxicity Data for this compound and Related Compounds

| Compound | Test | Result | Citation |

| This compound (MTP) | Mutagenicity Study | No concern | regulations.gov |

| Chlorthal-dimethyl (DCPA) | General Mutagenicity Tests | Not mutagenic | ca.gov |

| Chlorthal-dimethyl (DCPA) | Mouse Micronucleus Test | Possible weak clastogenic effect at high dose | pesticidereform.org |

| Tetrachloroterephthalic Acid (TPA) | Ames Test | Not mutagenic | epa.gov |

| Tetrachloroterephthalic Acid (TPA) | Hypoxanthine guanine (B1146940) phosphoribosyl transferase assay | Not mutagenic | epa.gov |

| Tetrachloroterephthalic Acid (TPA) | Sister chromatid exchange in Chinese hamster ovary cells | No significant increase | epa.gov |

| Tetrachloroterephthalic Acid (TPA) | Unscheduled DNA synthesis | Does not appear to induce | epa.gov |

| Tetrachloroterephthalic Acid (TPA) | In vivo mouse micronucleus assay | Not mutagenic | michigan.gov |

Research on Developmental and Reproductive Toxicity Outcomes

There is a significant data gap regarding the direct developmental and reproductive toxicity of this compound, with no specific studies identified. epa.gov Therefore, risk assessments rely on the data from its parent compound, chlorthal-dimethyl.

Studies on chlorthal-dimethyl in rats and rabbits have been conducted to evaluate its potential for developmental and reproductive toxicity. In a two-generation reproduction study in rats, no adverse reproductive effects were observed. pesticidereform.org Developmental toxicity studies in both rats and rabbits with chlorthal-dimethyl did not show teratogenic effects. ca.gov However, some studies have noted effects on offspring, such as decreased pup body weight at certain dose levels. epa.govfederalregister.gov For instance, a two-generation study with chlorthal-dimethyl established a LOAEL for offspring toxicity based on decreased pup body weight. epa.gov It is important to note that these effects were observed with the parent compound, and the specific contribution of MTP to these outcomes is not known.

Analysis of Organ-Specific Systemic Effects

Hepatic System Responses

Direct studies on the hepatic effects of this compound are not available. The understanding of its potential impact on the liver is extrapolated from studies on the parent compound, chlorthal-dimethyl.

Toxicological studies on chlorthal-dimethyl have identified the liver as a target organ. regulations.gov Observed effects in animal studies include increased liver weights, centrilobular hepatocytic swelling, and hepatocellular adenomas and carcinomas. ca.govpesticidereform.org Specifically, a two-year dietary study in male rats exposed to chlorthal-dimethyl resulted in increased centrilobular hepatocytic swelling. ca.gov Another study noted hepatocellular tumors in mice, particularly in females, at high doses. pesticidereform.org These findings have led to the classification of chlorthal-dimethyl as a possible human carcinogen based on liver tumors in animal studies. epa.gov While these effects are attributed to chlorthal-dimethyl exposure, the role of its metabolite, MTP, in these hepatic responses has not been independently elucidated.

Table 2: Summary of Hepatic Effects Observed in Chlorthal-dimethyl Studies

| Study Type | Species | Observed Hepatic Effects | Citation |

| 2-Year Dietary | Male Rats | Increased centrilobular hepatocytic swelling | ca.gov |

| Long-term | Mice | Hepatocellular tumors (significant in females) | pesticidereform.org |

| Chronic | Rats | Hepatocellular adenomas/carcinomas, hepatocholangiocarcinomas | regulations.gov |

| Chronic | Mice | Hepatic adenomas | regulations.gov |

Renal System Responses

Research into the specific effects of this compound on the renal system is not extensively documented in dedicated studies. However, toxicological assessments of the parent compound, chlorthal-dimethyl (DCPA), provide insights into potential renal responses, as this compound is a metabolite formed within the body following exposure to DCPA. epa.govnih.gov

Studies in laboratory animals have identified the kidney as a target organ for DCPA toxicity. wikipedia.orgregulations.gov In a two-year study with Sprague-Dawley rats fed DCPA, increased incidences of chronic nephropathy were observed. regulations.govpesticidereform.org A 90-day feeding study in rats using technical grade DCPA also reported kidney-related effects. pesticidereform.org At certain concentrations, male rats exhibited increased kidney weights, epithelial hyperplasia, the presence of hyaline droplets, and cellular infiltration in the kidneys. pesticidereform.org Furthermore, a two-year study in dogs that were administered DCPA found trace levels of both this compound (MTP) and its co-metabolite, tetrachloroterephthalic acid (TPA), in the kidneys. ca.gov This finding confirms that the metabolite reaches the renal system, where it could potentially contribute to the observed toxicity of the parent compound.

Table 1: Summary of Renal Effects Observed in Animal Studies with Chlorthal-Dimethyl (DCPA)

| Finding | Study Type | Animal Model | Observations | Citations |

|---|---|---|---|---|

| Increased Kidney Weight | 90-Day Feeding Study | Male Rats | Significant increase in kidney weight. | pesticidereform.org |

| Chronic Nephropathy | 2-Year Chronic Study | Rats | Increased incidence of chronic kidney disease. | regulations.govpesticidereform.org |

| Histopathological Changes | 90-Day Feeding Study | Male Rats | Epithelial hyperplasia, increased hyaline drops, and cellular infiltration. | pesticidereform.org |

Endocrine System (e.g., Thyroid) Interactions

The endocrine system, particularly the thyroid gland, has been identified as a significant target of chlorthal-dimethyl (DCPA), the parent compound of this compound. wikipedia.orgregulations.gov Endocrine-disrupting chemicals can interfere with hormone synthesis, transport, and action, potentially leading to adverse health outcomes. nih.govdrjennarayachoti.com

In chronic toxicity studies, DCPA has been shown to induce thyroid tumors (follicular cell adenomas and carcinomas) in rats. wikipedia.orgpesticidereform.org Non-cancerous effects on the thyroid have also been consistently reported, including decreased levels of the thyroid hormone thyroxine (T4), increased thyroid weight, and microscopic changes such as follicular cell hypertrophy (increase in cell size) and hyperplasia (increase in cell number). regulations.govpesticidereform.org

The proposed mechanism for these thyroid effects involves a disruption of the thyroid-pituitary hormonal axis. ca.govregulations.gov It is believed that DCPA induces liver enzymes, which in turn increases the metabolic breakdown of thyroid hormones. regulations.gov This leads to a reduction in circulating T4 levels, prompting a compensatory increase in the secretion of thyroid-stimulating hormone (TSH) from the pituitary gland. ca.gov Chronic stimulation by TSH can lead to the observed increases in thyroid cell size, number, and ultimately, tumor formation. ca.gov This specific mode of action is sometimes considered a threshold effect that may be more relevant to rodents than humans. ca.gov

While direct studies on this compound's endocrine activity are scarce, its co-metabolite, TPA, was found not to produce thyroid precursor events in available studies, suggesting it is toxicologically distinct from DCPA in this regard. epa.gov

Table 2: Summary of Thyroid Gland Interactions from Chlorthal-Dimethyl (DCPA) Studies

| Effect | Study Type | Animal Model | Key Findings | Citations |

|---|---|---|---|---|

| Tumorigenesis | Chronic Bioassay | Rats | Increased incidence of thyroid follicular cell adenomas and carcinomas. | wikipedia.orgpesticidereform.org |

| Hormonal Changes | Chronic & Subchronic Studies | Rats | Decreased levels of circulating thyroxine (T4). | pesticidereform.org |

| Glandular Weight | Chronic & Subchronic Studies | Rats | Increased weight of the thyroid/parathyroid glands. | regulations.govpesticidereform.org |

Mechanistic Studies of Biological Activity

The biological activity of this compound is intrinsically linked to the mechanism of its parent compound, DCPA, which is classified as a mitotic inhibitor. wikipedia.orgherts.ac.ukherts.ac.uk

Molecular and Cellular Interference Pathways

The primary mechanism of action for DCPA, and by extension its metabolites, is the disruption of cell division (mitosis). wikipedia.orgregulations.gov Research demonstrates that DCPA interferes with the normal process of cell division in the root tips of plants. ca.gov This interference results in abnormal cell plate formation and can lead to the creation of cells with multiple nuclei. wikipedia.org The disruption impacts both chromosome replication and the formation of the cell wall, ultimately inhibiting the growth of susceptible plants. wikipedia.org

Potential for Microtubule Assembly Inhibition (as linked to parent compound)

The disruption of mitosis by DCPA and this compound is specifically attributed to the inhibition of microtubule assembly. wikipedia.orgherts.ac.ukherts.ac.ukepa.gov Microtubules are critical protein filaments that form the mitotic spindle, a structure essential for segregating chromosomes during cell division. smolecule.com

By interfering with the formation and function of microtubules, DCPA prevents the proper assembly of the mitotic spindle. wikipedia.orgregulations.gov This action is similar to other well-known microtubule-disrupting agents like colchicine. The failure of the spindle to form correctly halts the cell cycle and prevents successful cell division, which accounts for the compound's herbicidal activity. wikipedia.org This mode of action, targeting a fundamental cellular process, is the basis of its biological effect. herts.ac.ukherts.ac.uk

Comparative Toxicological Profiles with Related Chemical Structures

The toxicological profile of this compound (MTP) is best understood when compared with its parent compound, chlorthal-dimethyl (DCPA), and its primary co-metabolite, tetrachloroterephthalic acid (TPA). epa.govca.gov

This compound (MTP) vs. Chlorthal-dimethyl (DCPA): DCPA is the active herbicidal ingredient, while MTP is a minor and intermediate breakdown product. regulations.govca.gov The toxicological database for DCPA is extensive, showing effects on the liver, thyroid, kidneys, and lungs, and classifying it as a possible human carcinogen. epa.govca.govwikipedia.org In contrast, the database for MTP is extremely limited, consisting of only a few short-term studies. epa.govca.gov Due to this lack of data, some regulatory agencies have, for the purpose of risk assessment, considered the toxicity of MTP to be the same as that of DCPA. publications.gc.ca

This compound (MTP) vs. Tetrachloroterephthalic acid (TPA): TPA is the terminal and major degradate of DCPA. epa.govregulations.gov Unlike MTP, TPA has undergone more extensive toxicological testing, though still less than DCPA. epa.govca.gov Studies indicate that the adverse effects associated with TPA are much milder than those of DCPA. epa.gov Importantly, TPA does not appear to cause the liver and thyroid precursor events seen with DCPA and is considered unlikely to pose a cancer risk. epa.govpublications.gc.ca MTP is an unstable intermediate in the degradation pathway from DCPA to the more stable and water-soluble TPA. regulations.gov In environmental monitoring, MTP is typically only found in conjunction with higher levels of TPA. ca.govca.gov

Table 3: Comparative Profile of this compound and Related Compounds

| Characteristic | Chlorthal-dimethyl (DCPA) | This compound (MTP) | Tetrachloroterephthalic acid (TPA) | Citations |

|---|---|---|---|---|

| Role | Parent Compound; Herbicide | Minor, Intermediate Metabolite | Major, Terminal Metabolite | epa.govpublications.gc.caca.gov |

| Toxicity Database | Sufficient / Extensive | Very Limited | Limited | epa.govca.gov |

| Key Toxicological Findings | Effects on liver, thyroid, kidney, lungs; Possible carcinogen. | Data insufficient for findings. | Mild effects (e.g., soft stools) at high doses; Not considered carcinogenic. | epa.govpublications.gc.caca.govregulations.gov |

| Mechanism | Microtubule Assembly Inhibition | Microtubule Assembly Inhibition | Not a microtubule inhibitor; distinct toxicological profile. | wikipedia.orgherts.ac.ukherts.ac.uk |

| Water Solubility | Low (0.5 ppm) | Intermediate | High (5780 ppm) | ca.govregulations.gov |

Analytical Methodologies for Chlorthal Monomethyl Detection and Quantification

Advanced Chromatographic Techniques for Trace Analysis

Chromatographic techniques are central to the separation and detection of chlorthal-monomethyl from various matrices. These methods offer high resolution and sensitivity, which are essential for trace-level analysis.

Gas-Liquid Chromatography (GLC) with Electron Capture Detection (ECD)

Gas-Liquid Chromatography (GLC) coupled with an Electron Capture Detector (ECD) is a well-established technique for the analysis of halogenated compounds like this compound. The ECD is highly sensitive to electrophilic compounds, making it particularly suitable for detecting the chlorinated structure of this compound. ca.gov

An analytical method for chlorthal-dimethyl (B1668884) and its degradates, including this compound, in turfgrass thatch and soil utilizes GLC-ECD. tandfonline.com This method involves a derivatization step to convert the acidic degradates into their ethyl esters for improved chromatographic performance. tandfonline.com The sensitivity of this method is notable, with detection limits for this compound as low as 0.01 ppm in both thatch and soil. tandfonline.com

High-Performance Liquid Chromatography (HPLC) with Ion Pairing and Ultraviolet Detection

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative to GC, particularly for polar and thermally labile compounds, eliminating the need for derivatization. chromatographyonline.com For the analysis of acidic compounds like this compound, ion-pairing chromatography can be employed to enhance retention on reverse-phase columns. When coupled with a Ultraviolet (UV) detector, this method provides a robust and sensitive analytical approach. chromatographyonline.com While specific applications of HPLC with ion pairing for this compound are not extensively detailed in the provided results, the principles of the technique are widely applicable to similar acidic herbicides. chromatographyonline.com

Mass Spectrometry (MS) Applications, including LC-MS and GC-MS

Mass Spectrometry (MS) has become an indispensable tool for the definitive identification and quantification of environmental contaminants due to its high selectivity and sensitivity. mdpi.com Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for analyzing this compound.

GC-MS: GC-MS combines the separation power of gas chromatography with the specific detection capabilities of mass spectrometry. nih.govnih.gov It allows for the identification of compounds based on their unique mass spectra. For this compound, GC-MS analysis often involves a derivatization step to increase volatility. tandfonline.com GC-MS/MS, or tandem mass spectrometry, further enhances selectivity by monitoring specific fragmentation transitions, which is particularly useful in complex matrices. thermofisher.comscispec.co.th

LC-MS: LC-MS is highly effective for analyzing polar and non-volatile compounds without the need for derivatization. nih.gov Direct aqueous-injection LC-tandem mass spectrometry (LC-MS/MS) has been successfully used for the determination of this compound in filtered water samples. usgs.gov This technique offers high sensitivity and is suitable for high-throughput analysis. lcms.czeurl-pesticides.eu

| Technique | Principle | Application for this compound |

| GLC-ECD | Separates volatile compounds, with a detector highly sensitive to halogenated molecules. ca.gov | Analysis in turfgrass thatch and soil, requires derivatization. tandfonline.com |

| HPLC-UV | Separates compounds in a liquid mobile phase, with detection based on UV absorbance. chromatographyonline.com | Suitable for polar compounds without derivatization; ion-pairing can be used. chromatographyonline.com |

| GC-MS | Combines gas chromatography separation with mass-based detection for specific identification. nih.gov | Provides structural information; often requires derivatization. tandfonline.com |

| LC-MS/MS | Couples liquid chromatography with tandem mass spectrometry for high sensitivity and selectivity. usgs.gov | Direct analysis of water samples without derivatization. usgs.gov |

Sample Preparation and Extraction Methods for Diverse Environmental and Biological Matrices

The effective extraction and cleanup of this compound from environmental and biological samples are critical for accurate analysis. The choice of method depends on the matrix (e.g., soil, water, tissue) and the analytical technique to be used.

Solid-phase extraction (SPE) is a widely used technique for the extraction and purification of this compound and its related compounds from water and soil samples. tandfonline.comresearchgate.netresearchgate.net For soil samples, extraction can be performed using organic solvents or water, followed by cleanup steps to remove interfering substances. researchgate.netepa.govnih.gov For instance, a method for analyzing chlorthal-dimethyl and its degradates in turfgrass thatch and soil involves solid-phase extraction for purification. tandfonline.com

In a study analyzing pesticides in water, a direct aqueous-injection method was used, minimizing sample preparation steps before LC-MS/MS analysis. usgs.gov For more complex matrices like soil, methods may involve extraction with solvents like diethyl ether, followed by derivatization before analysis. epa.gov

Method Validation and Sensitivity in Complex Environmental Samples

Method validation is essential to ensure that an analytical method is reliable, accurate, and precise for its intended purpose. ijarmps.org This process typically involves evaluating parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). ijarmps.org

For the analysis of this compound, method validation studies have established the performance of various techniques. For example, a direct aqueous-injection LC-MS/MS method for pesticides in water reported a method detection level (MDL) of 250 ng/L for this compound. usgs.gov Another study using GLC-ECD for soil and thatch samples reported a sensitivity of 0.01 ppm for monomethyl tetrachloroterephthalate. tandfonline.com The validation of an assay for chlorthal-dimethyl and its metabolites in soil, including this compound, demonstrated recovery ranges from 60% to 133%. epa.gov

The following table summarizes some reported detection limits for this compound:

| Analytical Method | Matrix | Detection Limit | Reference |

| LC-MS/MS | Filtered Water | 250 ng/L (MDL) | usgs.gov |

| GLC-ECD | Thatch & Soil | 0.01 ppm | tandfonline.com |

Quality Assurance and Quality Control in Analytical Procedures

In the context of this compound analysis, QA/QC procedures include:

Method Blanks: Analyzing a sample without the analyte to check for contamination from reagents or the laboratory environment. iwlearn.net

Spiked Samples: Adding a known amount of this compound to a sample to assess the accuracy and recovery of the method. epa.goviwlearn.net

Duplicate Samples: Analyzing a second portion of a sample to evaluate the precision of the method. iwlearn.net

Calibration Standards: Using standards of known concentrations to create a calibration curve for quantifying the analyte. iwlearn.net

Quality Control Standards: Analyzing a standard from a different source to verify the accuracy of the calibration standards. iwlearn.net

These practices are essential for maintaining the integrity of the analytical data and ensuring that the results are reliable for environmental assessment and regulatory purposes. epa.gov

Risk Assessment and Regulatory Science Pertaining to Chlorthal Monomethyl

Derivation and Application of Health Reference Levels and Public Health Concentrations in Water

Health reference levels (HRLs) and public health concentrations (PHCs) are established to protect public health from contaminants in drinking water. For chlorthal-monomethyl (also referred to as MTP), these values are often derived from the toxicological data of its parent compound, chlorthal-dimethyl (B1668884) (DCPA), or its other major degradate, tetrachloroterephthalic acid (TPA), due to a lack of specific data for MTP itself.

The process involves identifying the most sensitive toxicological endpoint from animal studies and applying uncertainty factors to account for interspecies and intraspecies differences, resulting in a reference dose (RfD). epa.gov The RfD for DCPA, for instance, has been used as a protective measure for its metabolites. epa.gov

California's Office of Environmental Health Hazard Assessment (OEHHA) has developed PHCs for DCPA and its degradates in groundwater. ca.gov For instance, a PHC of 2 parts per billion (ppb) was established for DCPA based on cancer effects, while a PHC of 2,500 ppb was set for TPA. ca.govca.gov Due to limited data on MTP, its risk is often assessed by considering the combined concentrations of MTP and TPA and comparing them to the TPA-based PHC. ca.govca.gov This approach is supported by the structural similarities between MTP and TPA and the fact that MTP is a minor and intermediate degradate. ca.govca.gov

Computer models like PRZM/EXAMS and SCI-GROW are used to estimate environmental concentrations (EECs) of these compounds in surface and groundwater, which are then compared against health-based guidance values to assess risk. publications.gc.cafederalregister.gov

Estimated Environmental Concentrations (EECs) for Chlorthal-dimethyl and its Degradates

| Compound | Water Source | Estimated Concentration (ppb) |

| Chlorthal-dimethyl (DCPA) | Surface Water (Acute) | 22 federalregister.gov |

| Chlorthal-dimethyl (DCPA) | Groundwater (Acute) | 0.17 federalregister.gov |

| Chlorthal-dimethyl (DCPA) | Surface Water (Chronic) | 22 federalregister.gov |

| Chlorthal-dimethyl (DCPA) | Groundwater (Chronic) | 0.17 federalregister.gov |

| Tetrachloroterephthalic acid (TPA) | Surface Water (Acute) | 116 federalregister.gov |

| Tetrachloroterephthalic acid (TPA) | Groundwater (Acute) | 192 federalregister.gov |

| Tetrachloroterephthalic acid (TPA) | Surface Water (Chronic) | 116 federalregister.gov |

| Tetrachloroterephthalic acid (TPA) | Groundwater (Chronic) | 192 federalregister.gov |

Evaluation of Carcinogenic Potential and Weight-of-Evidence Assessments

The carcinogenic potential of this compound is primarily inferred from studies on its parent compound, chlorthal-dimethyl. The U.S. Environmental Protection Agency (EPA) has classified chlorthal-dimethyl as a Group C "possible human carcinogen". publications.gc.caepa.gov This classification is based on the observation of liver tumors in female rats and mice. epa.govregulations.gov A cancer potency factor (Q1*) of 0.0015 (mg/kg bw/day)⁻¹ was derived from these studies. publications.gc.ca

Consideration of Impurities and Co-occurring Contaminants in Exposure and Risk Assessments

During registration reviews, manufacturers are often required to certify that the levels of these impurities in their current products are at or below the levels that were previously assessed. epa.govregulations.gov If impurity levels have changed, a new risk assessment may be necessary. epa.govregulations.gov

Regulatory Frameworks and Status in Environmental and Public Health Protection

This compound, as a metabolite of the herbicide chlorthal-dimethyl, is subject to the regulatory frameworks governing pesticides. In the United States, the EPA is responsible for registering and re-evaluating pesticides under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and setting tolerances for pesticide residues in food under the Federal Food, Drug, and Cosmetic Act (FFDCA). publications.gc.ca

The EPA has established a Reregistration Eligibility Decision (RED) for chlorthal-dimethyl, which includes assessments of its degradates. publications.gc.caepa.gov Health Canada's Pest Management Regulatory Agency (PMRA) has also conducted re-evaluations of chlorthal-dimethyl and proposed continued registration with additional risk-reduction measures. publications.gc.capublications.gc.ca In the European Union, the use of chlorthal-dimethyl has been prohibited due to environmental concerns, specifically the leaching of its metabolite, this compound, into groundwater. publications.gc.capublications.gc.ca

Regulatory Status of Chlorthal-dimethyl in Different Regions

| Region/Agency | Regulatory Status | Key Considerations |

| United States (EPA) | Registered for use, subject to re-evaluation. | Classified as a "possible human carcinogen." publications.gc.caepa.gov Tolerances are established for residues in food. federalregister.gov |

| Canada (PMRA) | Continued registration proposed with risk-reduction measures. publications.gc.capublications.gc.ca | Dietary risk from this compound in groundwater considered not of concern under current use conditions. publications.gc.ca |

| European Union | Use prohibited. publications.gc.ca | Concerns over the leaching of this compound into groundwater. publications.gc.ca |

| California (OEHHA) | Public Health Concentrations (PHCs) developed for drinking water. ca.gov | Evaluated under the Pesticide Contamination Prevention Act. ca.gov |

Adequacy of Existing Toxicological Databases for Comprehensive Risk Evaluation

The toxicological database for this compound is considered limited. ca.gov Most risk assessments rely on the more extensive database of the parent compound, chlorthal-dimethyl, and the other major metabolite, TPA. epa.gov While the database for chlorthal-dimethyl is considered sufficient for its own toxicity evaluation, there are identified data gaps. ca.govepa.gov

Specifically, the EPA has noted the need for additional studies, including a 28-day inhalation toxicity study, a comparative thyroid toxicity study, and immunotoxicity and neurotoxicity studies for chlorthal-dimethyl. epa.govregulations.gov For this compound, the lack of subchronic or chronic toxicity studies is a significant data gap. epa.gov The toxicity database for TPA is also considered limited, though adequate for deriving a PHC with the application of an uncertainty factor. ca.govca.gov The absence of direct, long-term studies on this compound necessitates a degree of uncertainty in its risk assessment, which is addressed through conservative assumptions and the use of data from related compounds. epa.gov

Future Directions in Chlorthal Monomethyl Research

Comprehensive Elucidation of Specific Toxicological Mechanisms and Dose-Response Relationships

A significant gap in the current scientific literature is the limited toxicological data available specifically for chlorthal-monomethyl. epa.govca.gov Most risk assessments have historically relied on the toxicological profile of the parent compound, DCPA, assuming MTP to have a similar toxicity. publications.gc.ca Future research must focus on delineating the unique toxicological properties of MTP.

The primary toxicological effects of the parent compound, DCPA, are centered on the liver and thyroid. regulations.gov The proposed mechanism involves increased metabolism of thyroid hormone by the liver, which in turn causes a compensatory stimulation and subsequent adverse effects on the thyroid. regulations.gov However, it is unknown if MTP acts via the same mechanism. The U.S. Environmental Protection Agency (EPA) has noted that no toxicological studies are currently available to specifically assess the effects of MTP. epa.gov Similarly, California's Office of Environmental Health Hazard Assessment (OEHHA) has stated that the toxicity database for MTP is incomplete, consisting of only a 28-day study and one mutagenicity study. ca.gov

Establishing clear dose-response relationships is fundamental to toxicology. pharmacologycanada.orgpodiapaedia.org For DCPA, various studies have identified No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs). For instance, a chronic rat study identified a NOAEL of 1 mg/kg/day for thyroid toxicity. regulations.gov A two-generation reproduction study in rats found an offspring NOAEL of 50 mg/kg/day based on pup body weight decrements. federalregister.gov Comprehensive studies are required to determine equivalent values for MTP, which would allow for more accurate risk assessments instead of relying on proxy data from DCPA.

Detailed Research Findings for DCPA (Used as a Proxy for MTP)

Data derived from studies on the parent compound DCPA, used by regulatory agencies for risk assessment. regulations.govfederalregister.gov

Advanced Long-Term Exposure Studies and Chronic Health Impacts

There is a clear lack of information regarding the chronic health impacts of long-term exposure to this compound. epa.gov Research has focused more on the parent herbicide, DCPA, and the terminal degradate, tetrachloroterephthalic acid (TPA). The EPA's Health Effects Support Document explicitly states that there are no long-term exposure or epidemiology studies of MTP or TPA exposure. epa.gov

Chronic toxicity studies on DCPA have shown it to be a "possible human carcinogen" (Group C classification), based on an increased incidence of liver and thyroid tumors in rodents. epa.govregulations.gov The chronic effects observed in animal studies of DCPA include liver hypertrophy, thyroid changes, and chronic nephropathy at various dose levels. pesticidereform.org Given that MTP is a primary metabolite, understanding its potential to cause or contribute to similar chronic outcomes is a critical research priority. Future studies must include long-term animal bioassays designed to assess the carcinogenic potential and other chronic health effects of MTP in isolation.

Development of Novel and High-Throughput Analytical Techniques for Environmental Monitoring

The ability to accurately and efficiently monitor for this compound in various environmental matrices is essential for exposure assessment. Several analytical methods have been developed, but there is a continuous drive towards more novel and high-throughput techniques.

A traditional method involves solid-phase extraction (SPE) followed by gas-liquid chromatography (GLC) with an electron capture detector (ECD). tandfonline.comtandfonline.com This technique, used for analyzing MTP in turfgrass thatch and soil, requires derivatization of the analyte into ethyl esters and has reported detection limits of 0.01 ppm. tandfonline.comtandfonline.com

More advanced and high-throughput methods are now favored for routine monitoring, especially in water samples. These include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The U.S. Geological Survey (USGS) has developed a direct aqueous-injection LC-MS/MS method capable of detecting a range of pesticides and their degradates, including this compound. usgs.gov This technique offers high sensitivity and selectivity without the need for derivatization.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Systems like the Thermo Scientific™ TSQ™ 8000 Evo offer a combination of high sensitivity and speed, making them suitable for high-throughput laboratories analyzing complex matrices for pesticide residues, including this compound. scispec.co.ththermofisher.com These systems can screen for hundreds of compounds in a single run. thermofisher.com

Future research aims to further enhance the speed, reduce the cost, and lower the detection limits of these high-throughput methods, as well as develop techniques for new matrices.

Comparison of Analytical Techniques for this compound

Table compiled from various sources. tandfonline.comtandfonline.comusgs.govthermofisher.com

Refined Environmental Transport and Degradation Modeling

Understanding the movement and persistence of this compound in the environment is crucial for predicting water contamination and human exposure. MTP is an intermediate degradate in the environmental breakdown of DCPA. regulations.gov The degradation pathway proceeds from the parent compound DCPA to MTP, and then to the terminal and more stable degradate, tetrachloroterephthalic acid (TPA). regulations.gov

The physical and chemical properties of these compounds dictate their environmental behavior. While DCPA has very low water solubility (0.5 ppm), MTP and TPA are significantly more soluble at 3000 ppm and 5780 ppm, respectively. ca.govca.gov This higher solubility suggests a greater potential for MTP to be mobile in soil and leach into groundwater compared to its parent compound. However, MTP is also described as being short-lived before it degrades to TPA. regulations.gov

Current environmental models used by regulatory agencies, such as the Tier I and Tier II models cited by the USEPA, have primarily focused on estimating the environmental concentrations (EECs) of the parent DCPA and the persistent terminal degradate TPA. publications.gc.ca A significant area for future research is the development of more refined kinetic models that can accurately predict the formation, transport, and degradation rates of the intermediate MTP under various environmental conditions. This would provide a more dynamic and complete picture of the entire DCPA degradation system. nih.gov

Assessment of Cumulative Effects and Mixture Toxicity with Relevant Co-contaminants

In the environment, this compound is rarely found in isolation. It typically co-occurs with its parent compound DCPA and its fellow degradate TPA. ca.govca.gov This reality necessitates a shift from single-substance risk assessment to evaluating the cumulative effects and toxicity of the mixture.

The concept of cumulative effects considers whether a substance shares a common mechanism of toxicity with other chemicals, which could lead to additive or synergistic effects. federalregister.gov To date, the USEPA has not made a common mechanism of toxicity finding for DCPA and any other substances and, for regulatory purposes, assumes it does not have one. publications.gc.caregulations.gov This highlights a data gap and an area for future toxicological investigation.

More immediately relevant is the issue of mixture toxicity with its co-contaminants. Since MTP and TPA are found together in groundwater, their combined effect is a public health concern. ca.gov In a practical approach to this problem, California's OEHHA assessed the health risk by applying the Public Health Concentration (PHC) for TPA to the sum of the measured concentrations of TPA and MTP. ca.govca.gov This was deemed appropriate because MTP is an intermediate and was only detected in wells with high levels of TPA. ca.gov While this is a pragmatic solution, it relies on an assumption of additive toxicity. Future research should include specific ecotoxicological and toxicological studies on the defined mixture of DCPA, MTP, and TPA to understand their interactive effects, which could be additive, synergistic, or even antagonistic. mdpi.comcabidigitallibrary.org

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the key structural and chemical properties of Chlorthal-monomethyl critical for experimental design?

- Answer : this compound (C8H2Cl4O4) is a monomethyl ester derivative of chlorthal (tetrachloroterephthalic acid). Key properties include:

- Molecular weight : 303.911 g/mol (exact mass: 301.870728) .

- CAS Registry Number : 2136-79-0; ECHA identifier: 678-503-5 .

- Structural features : A benzene ring substituted with four chlorine atoms and two carboxyl groups, with one methyl ester group. Correct nomenclature requires specifying "monomethyl" to distinguish it from dimethyl derivatives (e.g., chlorthal-dimethyl) .

- Analytical relevance : UV-Vis absorption maxima and solubility in organic solvents (e.g., isooctane) are critical for chromatographic analysis .

Q. Which standardized analytical methods are recommended for detecting this compound in environmental matrices?

- Answer :

- EPA Method 608.1 : Validated for organochlorine pesticides in water and soil using gas chromatography (GC) with electron capture detection (ECD). This compound is included in multi-component mixes (e.g., 100 µg/mL in isooctane) .

- High-Performance Liquid Chromatography (HPLC) : Paired with mass spectrometry (LC-MS/MS) for high sensitivity in trace analysis .

- Quality control : Use certified reference materials (CRMs) from NIST or commercial suppliers (e.g., Sigma-Aldrich) to validate instrument calibration .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in toxicological data for this compound across studies?

- Answer : Contradictions often arise from variations in:

- Exposure models : In vitro vs. in vivo studies may yield differing metabolic pathways. For example, liver microsomal assays might underestimate renal clearance observed in whole-animal studies .

- Dose metrics : Normalize data to body weight, exposure duration, and bioavailability (e.g., soil adsorption coefficients) .

- Statistical approaches : Use meta-analysis tools to pool data from heterogeneous studies, adjusting for covariates like species sensitivity (e.g., rodents vs. aquatic organisms) .

Q. What experimental strategies are effective for assessing this compound’s environmental persistence in agricultural soils?

- Answer :

- Field vs. lab studies : Conduct parallel experiments to compare degradation rates under controlled (lab) and real-world (field) conditions. Monitor half-life (t½) using GC-ECD .

- Soil parameters : Measure pH, organic matter content, and microbial activity, as these influence hydrolysis and biodegradation .

- Degradation products : Identify metabolites (e.g., chlorthal acid) via LC-HRMS and compare their ecotoxicity profiles .

Q. How should researchers design synthesis protocols to ensure high-purity this compound for pharmacological studies?

- Answer :

- Synthetic route : Start with tetrachloroterephthalic acid, esterify selectively using methanol and a catalytic acid (e.g., H2SO4). Monitor reaction progress via FTIR for ester peak (~1740 cm⁻¹) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) and verify purity via NMR (¹H and ¹³C) and HPLC (>98% purity) .

- Documentation : Report yields, melting points, and spectral data following IUPAC guidelines to ensure reproducibility .

Methodological and Reporting Guidelines

Q. What are best practices for reporting this compound data in compliance with academic journal standards?

- Answer :

- Structural elucidation : Provide 2D/3D chemical structures (e.g., crystallographic data if available) and IUPAC names .

- Experimental details : Describe instrumentation (make/model), chromatographic conditions (column type, temperature), and statistical methods (e.g., ANOVA for toxicity data) .

- Ethical compliance : For ecotoxicology studies, adhere to OECD guidelines for chemical testing and declare ethical approvals for animal/human research .

Q. How can researchers address challenges in cross-species extrapolation of this compound’s metabolic pathways?

- Answer :

- Comparative metabolomics : Use tandem mass spectrometry to profile metabolites in multiple species (e.g., fish, mammals) and identify conserved pathways .

- Computational modeling : Apply physiologically based pharmacokinetic (PBPK) models to predict human toxicity from rodent data, adjusting for metabolic rate differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.